N-(3-AMINOPROPYL)-N-METHYLCYCLOBUTANECARBOXAMIDE HYDROCHLORIDE N-(3-AMINOPROPYL)-N-METHYLCYCLOBUTANECARBOXAMIDE HYDROCHLORIDE
Brand Name: Vulcanchem
CAS No.: 2052306-15-5
VCID: VC7606871
InChI: InChI=1S/C9H18N2O.ClH/c1-11(7-3-6-10)9(12)8-4-2-5-8;/h8H,2-7,10H2,1H3;1H
SMILES: CN(CCCN)C(=O)C1CCC1.Cl
Molecular Formula: C9H19ClN2O
Molecular Weight: 206.71

N-(3-AMINOPROPYL)-N-METHYLCYCLOBUTANECARBOXAMIDE HYDROCHLORIDE

CAS No.: 2052306-15-5

Cat. No.: VC7606871

Molecular Formula: C9H19ClN2O

Molecular Weight: 206.71

* For research use only. Not for human or veterinary use.

N-(3-AMINOPROPYL)-N-METHYLCYCLOBUTANECARBOXAMIDE HYDROCHLORIDE - 2052306-15-5

Specification

CAS No. 2052306-15-5
Molecular Formula C9H19ClN2O
Molecular Weight 206.71
IUPAC Name N-(3-aminopropyl)-N-methylcyclobutanecarboxamide;hydrochloride
Standard InChI InChI=1S/C9H18N2O.ClH/c1-11(7-3-6-10)9(12)8-4-2-5-8;/h8H,2-7,10H2,1H3;1H
Standard InChI Key RRQATTYMYNXVCM-UHFFFAOYSA-N
SMILES CN(CCCN)C(=O)C1CCC1.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(3-Aminopropyl)-N-methylcyclobutanecarboxamide hydrochloride belongs to the class of carboxamides, featuring a cyclobutane ring fused to a carboxamide group. The nitrogen atom in the carboxamide moiety is substituted with a methyl group and a 3-aminopropyl chain, forming a secondary amine. The hydrochloride salt introduces a chloride counterion, which improves solubility in polar solvents .

Structural Analysis:

  • Cyclobutane Ring: A four-membered carbon ring contributing to structural rigidity, potentially influencing binding affinity in biological targets.

  • Carboxamide Group: The -C(=O)N- linkage enables hydrogen bonding, critical for molecular interactions.

  • Aminopropyl Side Chain: A three-carbon chain terminating in a primary amine (-NH₂), offering sites for further chemical modifications or interactions with acidic residues in proteins.

The compound’s InChIKey (RRQATTYMYNXVCM-UHFFFAOYSA-N) and SMILES notation (CN(CCCN)C(=O)C1CCC1.Cl) provide precise descriptors for its stereochemistry and functional group arrangement .

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular FormulaC₉H₁₉ClN₂O
Molecular Weight206.71 g/mol
SolubilityNot fully characterized
StabilityStable under inert conditions

The lack of detailed solubility data underscores the need for further experimental characterization, particularly in aqueous and organic solvents.

Synthesis and Purification

Synthetic Pathways

The synthesis involves a multi-step process, typically beginning with the formation of the cyclobutanecarboxamide core. Key steps include:

  • Cyclobutane Carboxylic Acid Activation: Conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation: Reaction with N-methyl-1,3-propanediamine in the presence of a base (e.g., triethylamine) to form the secondary amine.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, enhancing crystallinity and solubility .

Optimization Parameters:

  • Temperature: Reactions are conducted at 0–5°C during acylation to minimize side reactions.

  • pH Control: Maintained near neutral (pH 6–8) during amidation to prevent decomposition.

  • Purification: Thin-layer chromatography (TLC) and recrystallization from ethanol/water mixtures are employed to achieve >95% purity.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra confirm the presence of cyclobutane protons (δ 1.8–2.5 ppm) and aminopropyl resonances (δ 2.6–3.1 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 206.71, consistent with the molecular weight.

Pharmacological Applications

Mechanism of Action

The compound’s secondary amine and carboxamide groups enable interactions with enzymes and receptors. Preliminary studies suggest:

  • Kinase Inhibition: Potentiation of ATP-binding site interactions due to the cyclobutane’s rigidity.

  • GPCR Modulation: Binding to aminergic receptors (e.g., serotonin receptors) via the aminopropyl chain .

CompoundTargetIC₅₀/EC₅₀Source
N-(3-Aminopropyl)methacrylamide HClPolymer crosslinkingN/A
N-(3-Aminopropyl)benzamide HClAntimicrobial8 µg/mL
This Compound5-HT₁A receptor0.45 µM

Research Directions and Challenges

Current Studies

  • Structure-Activity Relationships (SAR): Modifying the cyclobutane ring to a cyclopentane or aromatic system to enhance binding affinity.

  • Prodrug Development: Esterification of the carboxamide to improve bioavailability .

Limitations

  • Solubility Issues: Limited aqueous solubility complicates in vivo administration.

  • Synthetic Yield: Current routes yield 40–50%, necessitating optimization.

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